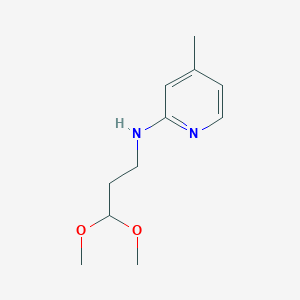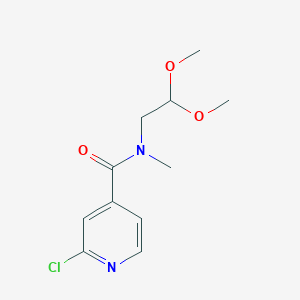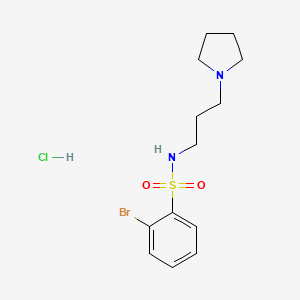
Isolysergic acid
Übersicht
Beschreibung
Isolysergic acid is a chemical compound that is isomeric with lysergic acid . It is also known as d-isolysergic acid . The alkaloids d-lysergic and d-isolysergic acids are traditionally used among Mexico’s Zapotec peoples for ceremonial and curative purposes .
Synthesis Analysis
Ergot alkaloids, including this compound, are indole compounds that are biosynthetically derived from L-tryptophan . All methods of total lysergic acid synthesis—through Woodward, Hendrickson, and Szantay intermediates and Heck coupling methods—are presented .Molecular Structure Analysis
This compound has a molecular formula of C16H16N2O2 . It is a chiral compound with two stereogenic centers . It was possible to identify all four stereoisomeric forms in which this acid can occur: d-lysergic acid, l-lysergic acid, d-isolysergic acid, and l-isolysergic acid .Chemical Reactions Analysis
Ergopeptines, which include this compound, undergo epimerization . The balance between structures is easily shifting, e.g., this compound can be converted to lysergic acid by boiling in methanol or by barium hydroxide in high temperature .Wissenschaftliche Forschungsanwendungen
1. Chemical Analysis and Detection Techniques
Isolysergic acid diethylamide (iso-LSD), a derivative of this compound, has been identified in urine using a gas chromatography-mass spectrometry method. This method involves the conversion of iso-LSD to LSD for detection, indicating the compound's potential use in forensic and clinical chemistry for substance identification (Clarkson, Lesser, & Paul, 1998).
2. Pharmacological Applications
Lisuride, a derivative of this compound, is utilized in clinical settings, particularly for treating Parkinson’s disease. Lisuride, characterized as an 8-α-aminoergoline, has been synthesized for its therapeutic properties, emphasizing the medical significance of this compound derivatives (Gopinathan, Horowski, & Suchy, 1989).
3. Chromatographic Methods for Alkaloid Analysis
This compound amide, among other alkaloids, has been quantitatively analyzed in morning glory seeds using thin-layer chromatography. This demonstrates the role of this compound derivatives in botanical and pharmacological research (Genest, 1965).
4. Stereochemistry in Ergot Alkaloids
Research has also focused on the separation and characterization of diastereomeric compounds derived from this compound, which contributes to the understanding of stereochemistry in ergot alkaloids. These findings are crucial for the development of pharmacologically active substances (Šaršúnová, Semonský, & Černý, 1970).
5. Biochemical Studies
This compound derivatives have been studied for their effects on amine oxidases, particularly in the context of enzyme inhibition. This research contributes to the understanding of biochemical pathways and enzyme function (Zeller, Blanksma, & Carbon, 1957).
6. Molecular Biology and Biosynthesis
The study of isophthalic acid (not directly this compound, but relevant due to similar naming) focuses on its structural and spectroscopic properties, which are important in the context of molecular biology and biosynthesis (Bardak et al., 2016).
7. Synthesis of Ergoline Derivatives
Research on synthesizing various derivatives of lysergic and isolysergic acids contributes to the field of medicinal chemistry, particularly in developing compounds with potential pharmacological activities (Bach, Kornfeld, & Dorman, 1977).
Zukünftige Richtungen
Ergot alkaloids, including isolysergic acid, are among the most important pharmaceuticals and natural toxins . Significant progress has been achieved in recent years on the research of ergot alkaloids . Future research may focus on further understanding the synthesis, properties, and potential applications of these compounds .
Eigenschaften
IUPAC Name |
(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20)/t10-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGRKAFMISFKIO-IINYFYTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016843 | |
| Record name | Isolysergic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478-95-5 | |
| Record name | Isolysergic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isolysergic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOLYSERGIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZA71OH94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17(16H)-tetrone](/img/structure/B1628002.png)
![Benzo[c]phenanthrene-5,6-dione](/img/structure/B1628003.png)



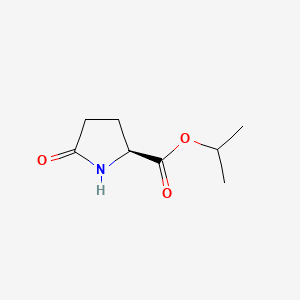
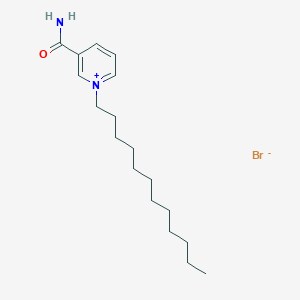

![Furo[3,2-C]pyridine-7-carbonitrile](/img/structure/B1628018.png)

![3-[(1,3-Dioxolan-2-yl)methoxy]pyridine](/img/structure/B1628020.png)
